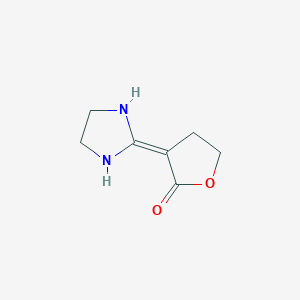
3-(Imidazolidin-2-ylidene)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Imidazolidin-2-ylidene)oxolan-2-one is a heterocyclic compound that features both imidazolidine and oxolanone rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazolidin-2-ylidene)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of ninhydrin with malononitrile and various diamines in a one-pot three-component reaction in water medium under catalyst-free conditions . This method is efficient, environmentally friendly, and yields high amounts of the target product.
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal catalysts to enhance the reaction efficiency and yield. For example, γ-Al2O3 has been reported to catalyze the formation of imidazolidin-2-one derivatives from aliphatic 1,2-diamines with CO2 at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Imidazolidin-2-ylidene)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
3-(Imidazolidin-2-ylidene)oxolan-2-one has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Imidazolidin-2-ylidene)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a chiral auxiliary, facilitating asymmetric transformations. Its unique structure allows it to participate in various chemical reactions, contributing to its effectiveness in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidin-2-one: A closely related compound with similar structural features and applications.
Oxolan-2-one: Another related compound that shares the oxolanone ring structure.
Uniqueness
3-(Imidazolidin-2-ylidene)oxolan-2-one is unique due to its combination of imidazolidine and oxolanone rings, which imparts distinct chemical and physical properties. This dual-ring structure enhances its versatility and effectiveness in various applications, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
89810-13-9 |
|---|---|
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
3-imidazolidin-2-ylideneoxolan-2-one |
InChI |
InChI=1S/C7H10N2O2/c10-7-5(1-4-11-7)6-8-2-3-9-6/h8-9H,1-4H2 |
Clé InChI |
YEZHVJGZADKRJU-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C1=C2NCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


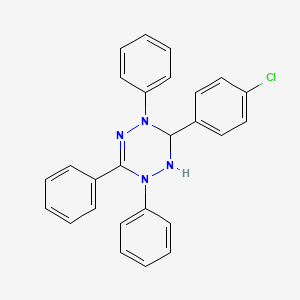
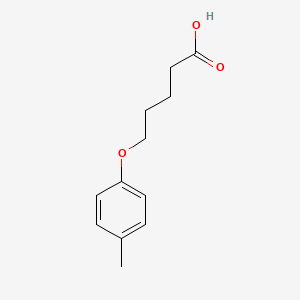
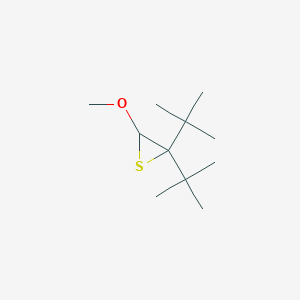
![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
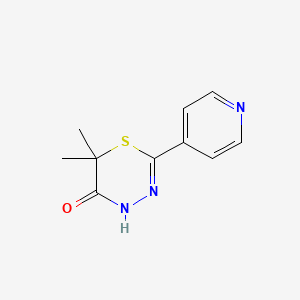
![3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14377571.png)
![1-Bromo-4-iodobicyclo[2.2.2]octane](/img/structure/B14377572.png)
![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)
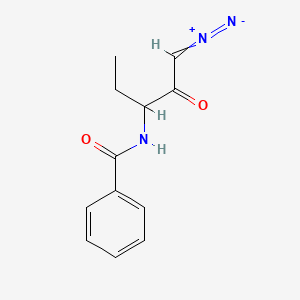
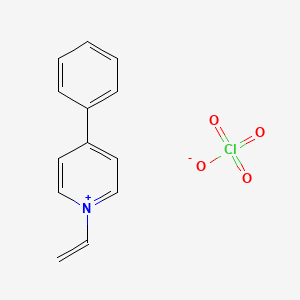


![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)

